molecular formula C25H27N5 B2813334 7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 850751-32-5

7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B2813334
CAS RN: 850751-32-5
M. Wt: 397.526
InChI Key: SOWWXJQFIFQBAG-UHFFFAOYSA-N
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Description

The compound “7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a pyrazolopyrimidine derivative . Pyrazolopyrimidines have attracted the attention of medicinal chemists due to their biological and chemotherapeutic importance . They have been found to exhibit a number of biological activities, such as antitumor, antifungal, antibacterial, analgesic, and anti-inflammatory properties .


Synthesis Analysis

While specific synthesis details for “7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” were not found, pyrazolopyrimidine derivatives are generally synthesized through multi-step processes . For instance, a similar compound was synthesized through a three-step process involving infrared and mass spectroscopy, 1H NMR, elemental analyses, and single crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives, including “7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine”, is characterized by a pyrazolo[1,5-a]pyrimidine core and a phenyl ring . The pyrazolo[1,5-a]pyrimidine and phenyl ring are almost coplanar, and the piperazine ring is in a chair conformation . The crystal structure is stabilized by C–H⋅⋅⋅N hydrogen interactions and a number of weak π⋅⋅⋅π interactions .

Scientific Research Applications

Antitumor Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been associated with antitumor effects. In the case of our compound, it exhibits significant inhibitory activity against K562 and MKN45 cancer cell lines . Further investigations into its mechanism of action and potential as a targeted therapy are warranted.

Antifungal Properties

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antifungal activity . Exploring the efficacy of our compound against specific fungal strains could provide valuable insights for drug development.

Antibacterial Potential

Similar to antifungal effects, pyrazolo[1,5-a]pyrimidines have shown antibacterial properties . Investigating the compound’s impact on bacterial growth and resistance mechanisms is crucial.

Analgesic Properties

Although not extensively studied, analogues of pyrazolo[1,5-a]pyrimidine have been associated with analgesic effects . Our compound’s potential as a pain-relieving agent merits further investigation.

Anti-Inflammatory Activity

Inflammation plays a pivotal role in various diseases. Pyrazolo[1,5-a]pyrimidine derivatives have exhibited anti-inflammatory effects . Evaluating our compound’s ability to modulate inflammatory pathways could be enlightening.

Molecular Modeling and Enzyme Inhibition

Docking simulations have revealed that certain piperazine chrome-2-one derivatives (related to our compound) interact with oxidoreductase enzymes through hydrophobic interactions . Understanding these interactions can guide drug design efforts.

Future Directions

The future directions for research on “7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . Given their demonstrated biological activities, these compounds could be further developed and optimized as potential therapeutic agents for various diseases .

properties

IUPAC Name

7-(4-benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5/c1-19-17-23(29-15-13-28(14-16-29)18-21-9-5-3-6-10-21)30-25(26-19)24(20(2)27-30)22-11-7-4-8-12-22/h3-12,17H,13-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWWXJQFIFQBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

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